molecular formula C12H11NO3 B11114777 5-(4-Methoxyphenyl)furan-2-carboxamide CAS No. 61941-98-8

5-(4-Methoxyphenyl)furan-2-carboxamide

Cat. No.: B11114777
CAS No.: 61941-98-8
M. Wt: 217.22 g/mol
InChI Key: ZURJHNWXHWLCDM-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)furan-2-carboxamide is a heterocyclic compound that belongs to the class of furan derivatives. It is characterized by a furan ring substituted at the 2-position with a carboxamide group and at the 5-position with a 4-methoxyphenyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxyphenyl)furan-2-carboxamide typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.

    Substitution with 4-Methoxyphenyl Group:

    Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the furan derivative with an appropriate amine in the presence of coupling agents like carbodiimides.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxyphenyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The carboxamide group can be reduced to form amines or other reduced products.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Furanones or other oxidized derivatives.

    Reduction: Amines or other reduced products.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

5-(4-Methoxyphenyl)furan-2-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Biological Studies: Used in studies to understand its interaction with biological targets and its mechanism of action.

    Industrial Applications: Employed in the synthesis of other complex organic molecules and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 5-(4-Methoxyphenyl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Methoxyphenyl)furan-2-carboxamide is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This can result in distinct biological activities and chemical behavior compared to its analogs.

Properties

CAS No.

61941-98-8

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

5-(4-methoxyphenyl)furan-2-carboxamide

InChI

InChI=1S/C12H11NO3/c1-15-9-4-2-8(3-5-9)10-6-7-11(16-10)12(13)14/h2-7H,1H3,(H2,13,14)

InChI Key

ZURJHNWXHWLCDM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(O2)C(=O)N

Origin of Product

United States

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